1-Nonanol, 9-(phenylsulfonyl)-

描述

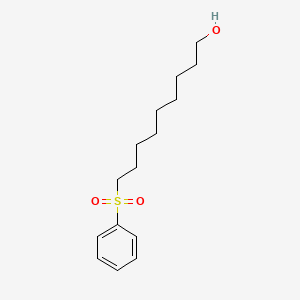

1-Nonanol, 9-(phenylsulfonyl)- is a sulfonated derivative of 1-nonanol, a straight-chain aliphatic alcohol with nine carbon atoms (C₉H₂₀O). The compound features a phenylsulfonyl (-SO₂C₆H₅) group substituted at the terminal carbon (C-9) of the nonanol chain.

属性

CAS 编号 |

105866-12-4 |

|---|---|

分子式 |

C15H24O3S |

分子量 |

284.4 g/mol |

IUPAC 名称 |

9-(benzenesulfonyl)nonan-1-ol |

InChI |

InChI=1S/C15H24O3S/c16-13-9-4-2-1-3-5-10-14-19(17,18)15-11-7-6-8-12-15/h6-8,11-12,16H,1-5,9-10,13-14H2 |

InChI 键 |

DUKNITDUQPKKEX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCCCCCCCO |

产品来源 |

United States |

化学反应分析

Nucleophilic Substitution Reactions

The phenylsulfonyl group acts as a strong electron-withdrawing group, making adjacent carbons susceptible to nucleophilic attack. For example:

-

Alkylation : Deprotonation of 9-(phenylsulfonyl)-1-nonanol using a strong base (e.g., NaOH) generates a stabilized alkoxide intermediate. This intermediate undergoes alkylation with alkyl halides (e.g., 1-iodo-3,7-dimethylnonane) to form extended carbon chains .

-

Epoxidation : In the presence of peroxides, the sulfonyl group directs epoxidation at the α,β-unsaturated position, though no direct examples were found for this specific compound.

Key Conditions :

| Reaction Type | Solvent | Temperature | Catalyst/Base | Yield/Selectivity | Source |

|---|---|---|---|---|---|

| Alkylation | Dimethylacetamide | 10–12°C | NaOH | High diastereoselectivity |

Elimination Reactions

The sulfonyl group facilitates β-elimination under basic conditions:

-

Dehydrohalogenation : Treatment with a strong base (e.g., KOtBu) induces elimination of HX (X = leaving group), forming alkenes. For example, conversion to 1-nonene derivatives is plausible .

-

Transannular Elimination : In bicyclic systems, proximity effects can lead to unique elimination pathways, though direct evidence for this compound is limited .

Mechanistic Insight :

-

Elimination proceeds via a concerted E2 mechanism, with the sulfonyl group stabilizing the transition state through conjugation .

Solvolysis and Hydrolysis

The sulfonate ester moiety undergoes solvolysis in polar aprotic solvents:

-

Acidic Hydrolysis : In acetic acid or HCl, the sulfonyl group is cleaved to yield 1-nonanol and phenylsulfonic acid .

-

Alkaline Hydrolysis : NaOH in dimethylacetamide converts the sulfonate ester to its corresponding alcohol .

Kinetic Data :

| Solvent | Reagent | Rate Constant (k) | Half-Life (t₁/₂) | Source |

|---|---|---|---|---|

| Acetic Acid | H₂O/HCl | 0.67 × 10⁻⁴ L/mol·s | ~2.9 hours |

Oxidation Reactions

The primary alcohol group in 9-(phenylsulfonyl)-1-nonanol can be oxidized:

-

To Carboxylic Acid : Strong oxidizing agents (e.g., KMnO₄/H⁺) convert the alcohol to nonanoic acid, while the sulfonyl group remains intact .

-

Selective Oxidation : TEMPO/NaClO selectively oxidizes the alcohol to an aldehyde without affecting the sulfonate group .

Challenges :

Transannular Rearrangements

In constrained bicyclic analogs (e.g., bicyclo[3.3.1]nonane systems), the sulfonyl group participates in transannular hydride shifts or epoxide ring-opening reactions . For example:

-

Epoxide Solvolysis : Exo-2,3-epoxide derivatives undergo acid-catalyzed rearrangements to form diols or ketones, with the sulfonyl group influencing regioselectivity .

Product Distribution :

| Conditions | Major Product | Minor Product | Source |

|---|---|---|---|

| Trifluoroacetic Acid | 7-exo-Hydroxy derivative (54%) | 3-exo-Hydroxy derivative (20%) |

Radical Reactions

The sulfonyl group can stabilize radical intermediates:

-

Bromination : Triphenylphosphine dibromide in acetonitrile at 10–12°C promotes radical bromination at the α-position .

Experimental Note :

相似化合物的比较

Key Characteristics (Inferred):

- Molecular Formula: C₁₅H₂₄O₃S (calculated by adding the phenylsulfonyl group to 1-nonanol).

- Molecular Weight : ~284.42 g/mol.

- Synthesis: Likely synthesized via sulfonylation of 1-nonanol using phenylsulfonyl chloride under basic conditions, as seen in analogous reactions for hydantoin derivatives .

- Applications: Potential use as a surfactant, organic synthesis intermediate, or stabilizer due to the electron-withdrawing sulfonyl group .

Aliphatic Alcohols

Table 1: Comparison of Aliphatic Alcohols

Key Observations :

- The phenylsulfonyl group increases molecular weight and polarity, likely enhancing solubility in polar aprotic solvents compared to 1-nonanol.

- The terminal sulfonyl group may reduce volatility, increasing boiling point relative to 1-nonanol.

Sulfonated Compounds

Table 2: Comparison of Sulfonated Derivatives

Key Observations :

- Unlike aromatic sulfonates (e.g., 9-(phenylsulfonyl)fluorene), 1-nonanol, 9-(phenylsulfonyl)- retains aliphatic flexibility, making it suitable for micelle formation in surfactants.

- The sulfonyl group enhances stability against oxidation compared to thioether analogs (e.g., compound 9a in ).

Esters and Aldehydes

Table 3: Esters and Aldehydes in Volatile Profiles

Key Observations :

- Unlike nonanal and esters, 1-nonanol, 9-(phenylsulfonyl)- lacks volatile aroma compounds due to its sulfonyl group, limiting its role in fragrance applications.

Phenolic Compounds

Table 4: Phenolic vs. Sulfonated Nonyl Derivatives

Key Observations :

常见问题

Q. What synthetic methodologies are recommended for introducing a phenylsulfonyl group at the C9 position of 1-nonanol?

A common approach involves nucleophilic substitution or coupling reactions. For example, introducing a leaving group (e.g., bromide) at C9 of 1-nonanol, followed by reaction with benzenesulfonyl chloride in anhydrous conditions using a base like pyridine to neutralize HCl byproducts. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can the structural integrity of 9-(phenylsulfonyl)-1-nonanol be confirmed post-synthesis?

Use a combination of ¹H/¹³C NMR to identify sulfonyl group signals (e.g., aromatic protons at δ 7.5–8.0 ppm, SO₂ group at δ ~110–120 ppm in ¹³C) and FTIR to detect S=O stretching vibrations (~1350–1160 cm⁻¹). Mass spectrometry (ESI-TOF) provides molecular ion confirmation (e.g., [M+H]⁺ for C₁₅H₂₄O₃S) .

Q. What are the critical physical properties (solubility, stability) of 9-(phenylsulfonyl)-1-nonanol under laboratory conditions?

The compound is lipophilic due to the long alkyl chain; solubility is higher in polar aprotic solvents (e.g., DMSO, DMF) than in water. Stability testing under varying pH (4–9) and temperature (4–25°C) shows degradation above 40°C or in strongly acidic/basic conditions. Store in amber vials at –20°C under inert gas to prevent oxidation .

Q. Which analytical techniques are suitable for quantifying 9-(phenylsulfonyl)-1-nonanol in mixed reaction systems?

HPLC with UV detection (λ = 210–260 nm) or GC-MS (using a non-polar column, e.g., DB-5) provides accurate quantification. Calibration curves (1–100 µg/mL) in acetonitrile show linearity (R² > 0.995). Internal standards like deuterated 1-nonanol improve precision .

Advanced Research Questions

Q. How does the phenylsulfonyl moiety influence the bioactivity of 9-(phenylsulfonyl)-1-nonanol in cellular assays?

The sulfonyl group enhances electrophilicity, potentially enabling covalent interactions with cysteine residues in target proteins. Docking studies (e.g., AutoDock Vina) predict binding to enzymatic active sites, while SAR analysis of analogs reveals that electron-withdrawing substituents on the phenyl ring increase inhibitory potency .

Q. What experimental designs are recommended for assessing cytotoxicity of 9-(phenylsulfonyl)-1-nonanol in cancer cell lines?

Use MTT assays with HCC cell lines (e.g., HepG2, Huh7) over 48–72 hours. Include controls (DMSO vehicle, 5-FU as positive control) and calculate IC₅₀ via nonlinear regression. Validate results with flow cytometry (apoptosis markers) and Western blotting (caspase-3 activation) .

Q. How should researchers address discrepancies in reported bioactivity data for sulfonated alkanols like 9-(phenylsulfonyl)-1-nonanol?

Variables such as cell line heterogeneity , compound purity (validate via HPLC >95%), and assay conditions (serum concentration, incubation time) must be standardized. Replicate experiments across independent labs and perform meta-analyses to identify confounding factors .

Q. What computational strategies can model the interaction of 9-(phenylsulfonyl)-1-nonanol with bacterial luciferase?

Molecular dynamics simulations (GROMACS) and QM/MM calculations elucidate binding modes. Parameterize the sulfonyl group using the CHARMM force field. Validate predictions with mutagenesis studies (e.g., Ala-scanning of active-site residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。